5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
CAS No.: 754211-02-4
Cat. No.: VC2998716
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.04 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine - 754211-02-4](/images/structure/VC2998716.png)
Specification
CAS No. | 754211-02-4 |
---|---|
Molecular Formula | C7H5Cl2N3 |
Molecular Weight | 202.04 g/mol |
IUPAC Name | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3 |
Standard InChI Key | GVBFQCRXNZJBFB-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=C1)N=C(C=C2Cl)Cl |
Canonical SMILES | CC1=NN2C(=C1)N=C(C=C2Cl)Cl |
Introduction
Chemical Properties and Identification
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is characterized by specific physical and chemical properties that make it identifiable and useful for various applications. This section outlines its fundamental characteristics as a chemical entity.
Basic Information and Identifiers
The compound 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is identified by several standardized codes and descriptors in chemical databases and literature.
Table 1: Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 754211-02-4 |
Molecular Formula | C₇H₅Cl₂N₃ |
Molecular Weight | 202.04 g/mol |
IUPAC Name | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
SMILES Notation | CC1=NN2C(=C1)N=C(C=C2Cl)Cl |
MDL Number | MFCD09909823 |
This heterocyclic compound contains a fused bicyclic system with two nitrogen-containing rings, specifically a pyrazole ring fused with a pyrimidine ring . The structure features chlorine atoms at positions 5 and 7 of the pyrimidine ring and a methyl group at position 2 of the pyrazole ring, contributing to its unique chemical behavior and potential applications .
Physical and Chemical Properties
The compound exists as a solid at room temperature and possesses specific physical and chemical characteristics that influence its behavior in various environments and reactions.
Table 2: Physical and Chemical Properties
Property | Description |
---|---|
Physical State | Solid at room temperature |
Appearance | Crystalline solid |
Purity (Commercial) | Typically ≥97% |
Storage Conditions | Store in inert atmosphere, freezer (below -20°C) |
Stability | Relatively stable under standard laboratory conditions |
The presence of two chlorine atoms in the structure makes this compound susceptible to nucleophilic substitution reactions, particularly at position 7, which shows higher reactivity compared to the chlorine at position 5 . This differential reactivity plays a crucial role in the compound's synthetic utility as an intermediate in the preparation of various derivatives .
Synthesis Methods
The synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine involves multiple reaction steps, starting from basic precursors to yield the final compound. The synthetic routes have been well-documented in scientific literature.
Multi-step Synthesis Approach
The synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine follows a multi-step pathway that begins with the formation of a pyrazole ring followed by its fusion with a pyrimidine moiety.
The primary synthetic route involves the following key steps:
-
Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base (sodium ethanolate) to obtain the dihydroxy-heterocycle (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) with a reported yield of approximately 89% .
-
Chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with a reported yield of about 61% .
This synthetic approach capitalizes on the reactivity of amino-pyrazoles with 1,3-dicarbonyl compounds (such as diethyl malonate) to construct the fused heterocyclic system . The chlorination step replaces the hydroxyl groups with chlorine atoms, creating reactive sites for further modifications .
Reactivity and Chemical Transformations
The reactivity patterns of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine offer insights into its potential for derivatization and application in various synthetic pathways.
Nucleophilic Substitution Reactions
The compound exhibits characteristic reactivity in nucleophilic substitution reactions, with the chlorine atoms serving as excellent leaving groups. Notably, the chlorine at position 7 demonstrates higher reactivity compared to the one at position 5, allowing for selective functionalization .
This selective reactivity is exemplified in reactions with nucleophiles such as morpholine, which preferentially substitutes the chlorine at position 7. For instance, when 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with morpholine in the presence of potassium carbonate at room temperature, it yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine with high selectivity (reported yield of approximately 94%) .
Cross-Coupling Reactions
The chlorine-substituted positions also serve as potential sites for transition metal-catalyzed cross-coupling reactions. The literature documents the use of both Buchwald-Hartwig and Suzuki coupling reactions to further functionalize these positions .
Applications in Pharmaceutical Research
The pyrazolo[1,5-a]pyrimidine scaffold, including its 5,7-dichloro-2-methyl derivative, has generated significant interest in pharmaceutical research due to its broad spectrum of biological activities and medicinal applications.
Medicinal Chemistry Applications
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine serves as a key intermediate in the synthesis of compounds with diverse pharmaceutical potential. The pyrazolo[1,5-a]pyrimidine core has been associated with various biological activities, including:
-
Anticancer properties through inhibition of specific kinases involved in cellular proliferation
-
Anti-inflammatory activities
-
Enzyme inhibitory functions
The compound and its derivatives have been explored as potential candidates for drug development, particularly as kinase inhibitors. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated excellent kinase inhibiting activity, making them promising candidates for treating various disorders .
Structure-Activity Relationships
Research on the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives has provided valuable insights into the influence of different substituents on biological activity. The positions of substituents, particularly at C-5 and C-7 (occupied by chlorine atoms in 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine), have been identified as critical for modulating biological properties .
Studies have demonstrated that modifications at these positions can significantly alter the binding affinity and selectivity toward various biological targets, particularly protein kinases . This structure-activity relationship knowledge guides the rational design of derivatives with enhanced potency or selectivity for specific therapeutic targets.
Industrial and Research Applications
Beyond its pharmaceutical relevance, 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine finds applications in various industrial and research contexts.
Use as a Chemical Intermediate
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine serves as a valuable organic synthesis intermediate, particularly in the preparation of more complex heterocyclic compounds . Its reactive chlorine positions provide convenient handles for structural elaboration through various chemical transformations.
The compound is primarily used in laboratory research and development processes, as well as in pharmaceutical and chemical production processes . Its role as a building block in the synthesis of compounds with potential biological activities makes it an important tool in medicinal chemistry research.
Analytical Characterization
Proper characterization of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is essential for confirming its identity and purity in research and industrial settings.
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly used to assess the purity of compounds like 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine. Commercial sources typically provide the compound with a purity of ≥97%, as determined by such analytical methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume